3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide
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Overview
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a benzylidene propanehydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide typically involves a multi-step process:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized via a cyclization reaction involving an ortho-substituted aniline and sodium nitrite in the presence of an acid.
Hydrazide Formation: The hydrazide moiety is introduced by reacting the benzo[d][1,2,3]triazole derivative with hydrazine hydrate under reflux conditions.
Benzylidene Formation: The final step involves the condensation of the hydrazide with 3-ethoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the benzylidene propanehydrazide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene moiety can be oxidized to form a quinone derivative.
Reduction: The azomethine (C=N) bond in the benzylidene moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells.
Organic Electronics: The compound’s electronic properties make it suitable for use in sensors, photodetectors, and optical waveguide devices.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide depends on its application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Materials Science: In organic electronics, the compound facilitates intramolecular charge transfer (ICT) due to its donor-acceptor architecture, enhancing its performance as a semiconductor.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core and are used in similar applications such as organic electronics and medicinal chemistry.
1,2,4-triazole-benzoic acid hybrids: These compounds also feature triazole moieties and are explored for their pharmacological activities.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
452089-85-9 |
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Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O3/c1-2-26-17-11-13(7-8-16(17)24)12-19-21-18(25)9-10-23-15-6-4-3-5-14(15)20-22-23/h3-8,11-12,24H,2,9-10H2,1H3,(H,21,25)/b19-12+ |
InChI Key |
YEXQRNMISYWOMW-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2)O |
solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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